Cas no 2172277-35-7 (2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid)

2172277-35-7 structure
Productnaam:2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid
- EN300-1484032
- 2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid
- 2172277-35-7
-
- Inchi: 1S/C28H34N2O5/c1-18(2)24(14-25(31)29-17-28(12-7-13-28)15-26(32)33)30-27(34)35-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChI-sleutel: MQEOETRTAXIFCT-UHFFFAOYSA-N
- LACHT: OC(CC1(CNC(CC(C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 742
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 105Ų
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484032-2.5g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1484032-1.0g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1484032-5000mg |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1484032-0.05g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1484032-0.5g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1484032-10.0g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1484032-0.25g |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1484032-500mg |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484032-50mg |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1484032-1000mg |
2-(1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}cyclobutyl)acetic acid |
2172277-35-7 | 1000mg |
$3368.0 | 2023-09-28 |
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}cyclobutyl)acetic acid Gerelateerde literatuur
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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